molecular formula C8H11NO3S B077328 2-(Methylamino)toluene-4-sulphonic acid CAS No. 14338-01-3

2-(Methylamino)toluene-4-sulphonic acid

Cat. No. B077328
CAS RN: 14338-01-3
M. Wt: 201.25 g/mol
InChI Key: JGRPAFZFWIYCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)toluene-4-sulphonic acid, also known as MTS, is a sulfonated compound that is widely used in scientific research. MTS is a versatile molecule that can be used in a variety of applications, including biochemistry, cell biology, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(Methylamino)toluene-4-sulphonic acid is not fully understood. It is believed that this compound reacts with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein conformation and function. This compound has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including potassium and calcium channels. This compound has also been shown to inhibit the activity of proteases and phosphatases. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Methylamino)toluene-4-sulphonic acid in lab experiments is its versatility. This compound can be used in a variety of applications, including protein labeling and fluorescent imaging. This compound is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of this compound. This compound can react with other amino acids in proteins, leading to nonspecific labeling. In addition, this compound can be toxic to cells at high concentrations.

Future Directions

There are many future directions for the use of 2-(Methylamino)toluene-4-sulphonic acid in scientific research. One area of interest is the development of new labeling techniques that are more specific and less toxic. Another area of interest is the use of this compound as a therapeutic agent. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Overall, the versatility and potential therapeutic applications of this compound make it an important molecule in scientific research.

Synthesis Methods

The synthesis of 2-(Methylamino)toluene-4-sulphonic acid involves the reaction of 2-methyl-4-nitrotoluene with sodium sulfite and sodium dithionite. This reaction results in the reduction of the nitro group to an amino group and the formation of the sulfonic acid group. The reaction is typically carried out in an aqueous solution and requires careful control of the pH and temperature.

Scientific Research Applications

2-(Methylamino)toluene-4-sulphonic acid has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins and peptides. This compound can be attached to cysteine residues in proteins, allowing for the study of protein-protein interactions and protein folding. This compound can also be used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

14338-01-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-methyl-3-(methylamino)benzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12)

InChI Key

JGRPAFZFWIYCMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)NC

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)NC

Other CAS RN

14338-01-3

Pictograms

Irritant

Origin of Product

United States

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